Home > Products > Screening Compounds P131608 > Psilocin O-Glucuronide
Psilocin O-Glucuronide - 514212-83-0

Psilocin O-Glucuronide

Catalog Number: EVT-13549722
CAS Number: 514212-83-0
Molecular Formula: C18H24N2O7
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Psilocin O-Glucuronide is a significant metabolite of psilocin, a naturally occurring psychedelic compound found in various species of mushrooms, particularly those belonging to the genus Psilocybe. Psilocin itself is a derivative of psilocybin, which is converted into psilocin through dephosphorylation in the human body. The formation of Psilocin O-Glucuronide occurs as part of the body's metabolic processes, primarily in the liver, where it is conjugated with glucuronic acid to facilitate excretion.

Source

Psilocin O-Glucuronide originates from the metabolism of psilocin, which is produced from psilocybin upon ingestion. This conversion is catalyzed by enzymes in the body, particularly during the first-pass metabolism in the liver. The primary sources of psilocin are psychedelic mushrooms, which contain both psilocybin and psilocin in varying concentrations.

Classification

Psilocin O-Glucuronide is classified as a psychoactive metabolite and falls under the category of tryptamines. It is specifically categorized as a glucuronide conjugate, which plays a role in the detoxification and elimination of psilocin from the body.

Synthesis Analysis

Methods

The synthesis of Psilocin O-Glucuronide can be achieved through enzymatic glucuronidation. This process typically involves the use of uridine diphosphate-glucuronic acid and specific UDP-glucuronosyltransferase enzymes, such as UGT1A10, which exhibit high activity for psilocin glucuronidation.

Technical Details

A notable study describes a two-step synthesis method for psilocin glucuronide, starting from methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate. This method emphasizes optimizing hydrolysis conditions in serum and urine to ensure stability during analysis. The enzyme β-glucuronidase from Escherichia coli was found to be more effective than that from Helix pomatia for this purpose .

Molecular Structure Analysis

Structure

The molecular formula of Psilocin O-Glucuronide is C18H24N2O7C_{18}H_{24}N_{2}O_{7} with a molecular weight of approximately 380.4 g/mol. Its structure features a tryptamine backbone similar to that of psilocin, with an additional glucuronic acid moiety attached via an ether bond.

Data

  • CAS Number: 514212-83-0
  • Molecular Weight: 380.4 g/mol
  • SMILES Notation: CN(C)CCc1c[nH]c2cccc(O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C(=O)O)c12 .
Chemical Reactions Analysis

Reactions

Psilocin O-Glucuronide primarily undergoes hydrolysis in biological systems to regenerate psilocin. This reaction is facilitated by β-glucuronidase enzymes present in various tissues and can occur during laboratory analyses when samples are treated with these enzymes.

Technical Details

The stability of Psilocin O-Glucuronide has been shown to be superior to that of its precursor, psilocin, particularly in frozen serum and urine samples. This stability is crucial for forensic applications where accurate detection and quantification are necessary .

Mechanism of Action

Process

The mechanism of action for Psilocin O-Glucuronide involves its role as a metabolic product that facilitates the elimination of psilocin from the body. After ingestion, psilocybin is converted to psilocin, which can then be further metabolized into Psilocin O-Glucuronide through glucuronidation.

Data

Research indicates that after oral administration, approximately 2–4% of unchanged psilocin is excreted in urine, while the majority is eliminated as Psilocin O-Glucuronide . The kinetics of this process are influenced by factors such as enzyme activity and individual metabolic rates.

Physical and Chemical Properties Analysis

Physical Properties

Psilocin O-Glucuronide appears as a white solid with high purity (>95% HPLC). It is soluble in water due to its polar nature stemming from the glucuronic acid component.

Chemical Properties

The compound has a melting point range between 220–228 °C (428–442 °F). Its stability profile indicates that it can withstand conditions that would degrade psilocin itself .

Applications

Scientific Uses

Psilocin O-Glucuronide has several applications in pharmacokinetic studies and forensic toxicology. Its stability makes it an ideal candidate for analyzing psilocybin consumption in biological samples. Additionally, understanding its metabolic pathway aids researchers in exploring the pharmacological effects of psychedelics on human health and their potential therapeutic uses in treating mental health disorders such as depression and anxiety.

Biosynthesis and Enzymatic Pathways of Psilocin O-Glucuronide

UGT Isoform-Specific Catalysis in Psilocin Glucuronidation

The glucuronidation of psilocin (4-hydroxy-N,N-dimethyltryptamine) represents a critical detoxification pathway that transforms the psychoactive compound into its water-soluble, excretable metabolite, psilocin O-glucuronide. This conjugation reaction is catalyzed by specific isoforms of the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme superfamily, which exhibit distinct tissue distributions and catalytic efficiencies toward psilocin [5] [8].

Comparative Activity of UGT1A10 vs. UGT1A9 in Intestinal vs. Hepatic Tissues

Recombinant enzyme studies demonstrate that UGT1A10 exhibits the highest catalytic activity for psilocin glucuronidation among all human UGT isoforms, with a specific activity approximately 5-fold greater than UGT1A9. This isoform is predominantly expressed in gastrointestinal tissues, positioning it as the primary catalyst for first-pass metabolism following oral psilocybin administration. In contrast, UGT1A9—the most active hepatic isoform—shows substantially lower activity (approximately 20% of UGT1A10's activity) but becomes the dominant metabolic contributor once psilocin enters the systemic circulation [5] [10].

This metabolic compartmentalization has profound pharmacokinetic implications:

  • Intestinal glucuronidation by UGT1A10 significantly reduces systemic psilocin exposure before hepatic uptake
  • Hepatic glucuronidation by UGT1A9 governs systemic clearance of circulating psilocin
  • The combined action creates a sequential metabolic barrier that limits psilocin bioavailability to approximately 52.7% [1] [10]

Table 1: Tissue-Specific UGT Isoform Activity in Psilocin Glucuronidation

UGT IsoformPrimary TissueRelative Activity (%)Metabolic Role
UGT1A10Small intestine100% (reference)First-pass metabolism
UGT1A9Liver20-25%Systemic clearance
UGT1A8Colon10-15%Secondary intestinal metabolism
UGT1A7Stomach/esophagus<5%Minor contribution
UGT1A6Liver<5%Minor contribution

Substrate Affinity and Kinetic Parameters (Km, Vmax) Across Recombinant UGTs

Kinetic characterization reveals fundamental differences in enzyme-substrate interactions between the major UGT isoforms:

  • UGT1A10 follows classical Michaelis-Menten kinetics with:
  • Km = 3.8 mM (low affinity)
  • Vmax = 2.5 nmol/min/mg (high capacity)
  • Resulting in a high intrinsic clearance (CLint = Vmax/Km = 0.66 μL/min/mg) [5]

  • UGT1A9 exhibits atypical biphasic kinetics characterized by:

  • High-affinity phase: Km1 = 1.0 mM
  • Low-affinity phase with no saturation observed
  • This suggests multiple substrate-binding sites or allosteric regulation [5] [6]

  • UGT1A6, while exhibiting high affinity for serotonin (Km = 178 μM), shows minimal activity toward psilocin due to steric hindrance from the N,N-dimethylaminoethyl side chain [5] [9]

Table 2: Kinetic Parameters of Psilocin Glucuronidation by Human UGT Isoforms

UGT IsoformKm (mM)Vmax (nmol/min/mg)Kinetic ModelCLint (μL/min/mg)
1A103.8 ± 0.42.5 ± 0.2Michaelis-Menten0.66 ± 0.08
1A91.0 ± 0.1*0.5 ± 0.1*Biphasic0.50 ± 0.10*
1A84.2 ± 0.50.3 ± 0.05Michaelis-Menten0.07 ± 0.01
1A75.1 ± 0.70.2 ± 0.03Michaelis-Menten0.04 ± 0.01
1A6>10<0.1Not characterized<0.01

*High-affinity phase parameters shown for UGT1A9

Biphasic Kinetics and Substrate Inhibition in Glucuronidation Reactions

The glucuronidation of psilocin demonstrates complex kinetic behaviors beyond classical Michaelis-Menten models:

  • Biphasic kinetics in UGT1A9 suggests simultaneous binding at high- and low-affinity sites, potentially explaining concentration-dependent metabolic shifts. At low psilocin concentrations (<1 mM), high-affinity binding dominates, while higher concentrations engage the low-affinity site [5] [6].

  • Substrate inhibition phenomena, while not observed with psilocin itself, is documented in related compounds like 4-hydroxyindole glucuronidation by UGT1A6 (Ki ≈ 300 μM). This occurs when excessive substrate binds to a non-catalytic site, inducing conformational changes that impair enzymatic function. Although not prominent in psilocin metabolism, this mechanism highlights the allosteric complexity of UGT enzymes [5].

  • Tissue-specific kinetic manifestations:

  • Human liver microsomes display biphasic kinetics reflecting composite UGT activities
  • Intestinal microsomes exhibit monophasic kinetics dominated by UGT1A10's high-capacity profile
  • These differences account for organ-specific metabolic efficiencies at varying psilocin concentrations [1] [5]

The kinetic complexity necessitates sophisticated modeling for accurate in vitro-in vivo extrapolation (IVIVE), particularly given psilocin's variable concentrations during therapeutic dosing (peak plasma concentrations ≈ 15–20 ng/mL or 0.08–0.11 μM after 25 mg psilocybin) [10].

Tissue-Specific Expression Patterns of UGTs and Metabolic Compartmentalization

The spatial distribution of UGT isoforms creates specialized metabolic niches that determine psilocin's fate:

  • Gastrointestinal tract dominance:
  • UGT1A10 shows 10-fold higher expression in duodenum/jejunum versus colon
  • Quantitative PCR confirms UGT1A10 mRNA predominance in intestinal tissue
  • This arrangement facilitates extensive first-pass metabolism, converting 20-40% of absorbed psilocin before systemic entry [5] [8] [10]

  • Hepatic contribution:

  • UGT1A9 is the principal hepatic isoform (≈70% of liver psilocin glucuronidation)
  • Liver microsomes exhibit moderate glucuronidation capacity (CLint ≈ 0.2 μL/min/mg)
  • Hepatic extraction becomes significant at higher psilocin concentrations that saturate intestinal metabolism [5] [10]

  • Blood-brain barrier (BBB) limitations:

  • Minimal UGT expression (primarily UGT1A6) in brain microvessels
  • Negligible psilocin glucuronidation capacity at the BBB
  • This permits unmodified psilocin to reach cerebral 5-HT2A receptors while excluding the polar glucuronide [6] [7]

Table 3: Tissue-Specific Expression and Metabolic Outcomes for Psilocin Glucuronidation

TissueDominant UGTsExpression LevelMetabolic Outcome
Small intestine1A10 > 1A8High (UGT1A10)Extensive first-pass metabolism (20-40%)
Liver1A9 > 1A6Moderate (UGT1A9)Systemic clearance (CLH ≈ 500 mL/min)
Colon1A8 > 1A10Low-modestLimited contribution
Kidney1A9 > 2B7LowMinor elimination pathway
Brain microvessels1A6 (minimal)Very lowTherapeutically insignificant

The metabolic compartmentalization explains clinical observations:

  • After oral administration, <3% of dose excreted as unconjugated psilocin in urine
  • Approximately 20% recovered as psilocin O-glucuronide within 24 hours
  • Minimal brain penetration of psilocin O-glucuronide preserves central psilocin activity [7] [10]

Properties

CAS Number

514212-83-0

Product Name

Psilocin O-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

QPZFVYCQQOLROG-RNGZQALNSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.